molecular formula C6H9N5OS B6292285 1-Methyl-5-thioureido-1H-imidazole-4-carboxamide CAS No. 131490-67-0

1-Methyl-5-thioureido-1H-imidazole-4-carboxamide

Cat. No. B6292285
Key on ui cas rn: 131490-67-0
M. Wt: 199.24 g/mol
InChI Key: QTKYYXIZORIEEI-UHFFFAOYSA-N
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Patent
US05223619

Procedure details

5-(N'-benzoylthiocarbamoyl)amino-1-methyl-1H-imidazole-4-carboxamide (12.1 g, 40 mM) was added to a mixture of acetone and methanol (1:1) (200 ml). Potassium carbonate 2.8 g, 20 mM) dissolved in water (12 ml) was added. The reaction mixture was refluxed under N2 for 6 hours whereafter acetic acid (2.9 g, 48 mM) was added. After stirring in an ice bath the product was filtered off, washed and dried. Hereby was isolated 7.7 g (96%) of the title compound as a white powder, mp. 270°-274° C. (dec.) (the conversion begins at about 220° C.).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
2.9 g
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
C([NH:9][C:10]([NH:12][C:13]1[N:17]([CH3:18])[CH:16]=[N:15][C:14]=1[C:19]([NH2:21])=[O:20])=[S:11])(=O)C1C=CC=CC=1.CC(C)=O.CO.C(=O)([O-])[O-].[K+].[K+]>O.C(O)(=O)C>[CH3:18][N:17]1[C:13]([NH:12][C:10](=[S:11])[NH2:9])=[C:14]([C:19]([NH2:21])=[O:20])[N:15]=[CH:16]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(=S)NC1=C(N=CN1C)C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.9 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring in an ice bath the product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC(=C1NC(N)=S)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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